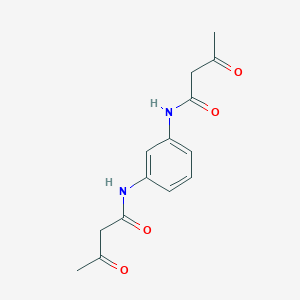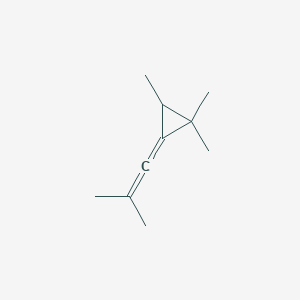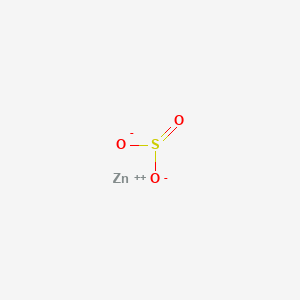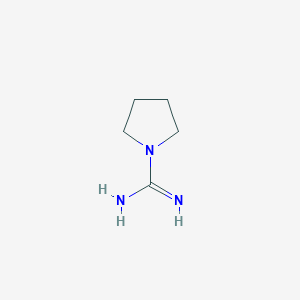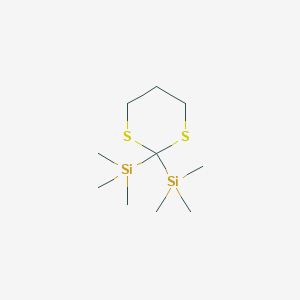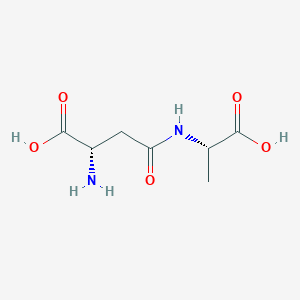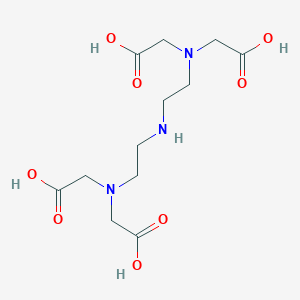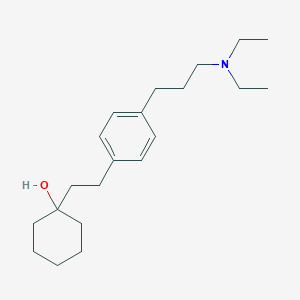
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly referred to as DOB (2,5-dimethoxy-4-bromoamphetamine). DOB is a potent psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
The mechanism of action of DOB is not fully understood. It is believed to act on serotonin receptors in the brain, specifically the 5-HT2A receptor. DOB has a high affinity for this receptor and is a partial agonist, which means it activates the receptor but does not fully activate it. This results in altered signaling in the brain, leading to the hallucinogenic effects of DOB.
Effets Biochimiques Et Physiologiques
DOB has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to altered neurotransmitter signaling and changes in brain activity. DOB has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DOB in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows for specific targeting of this receptor and the study of its effects on the brain. However, the limitations of using DOB include its potential for abuse and the difficulty in controlling dosage and side effects.
Orientations Futures
For research on DOB include further studies on its mechanism of action and potential therapeutic uses. DOB has been shown to have potential as a treatment for depression and anxiety, as well as for addiction and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic uses of DOB and to develop safe and effective treatments.
Méthodes De Synthèse
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 2,5-dimethoxyphenethylamine. Finally, the 4-bromo substitution is introduced through a reaction with bromine and hydrochloric acid to form DOB.
Applications De Recherche Scientifique
DOB has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. DOB has been used to study the mechanisms of action of hallucinogens and to identify potential therapeutic uses.
Propriétés
Numéro CAS |
14893-41-5 |
|---|---|
Nom du produit |
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- |
Formule moléculaire |
C21H35NO |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
1-[2-[4-[3-(diethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H35NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-9,14-18H2,1-2H3 |
Clé InChI |
FHYYEUWIBYHMPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
SMILES canonique |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
Autres numéros CAS |
14893-41-5 |
Synonymes |
1-[p-[3-(Diethylamino)propyl]phenethyl]-1-cyclohexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



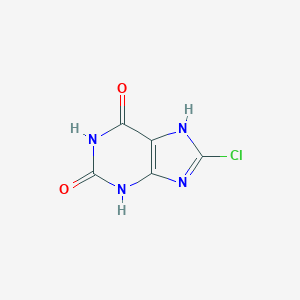
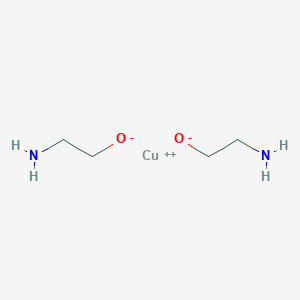
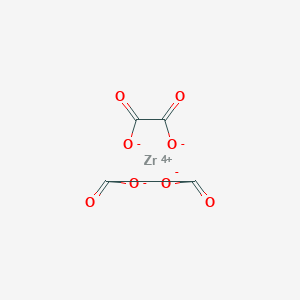

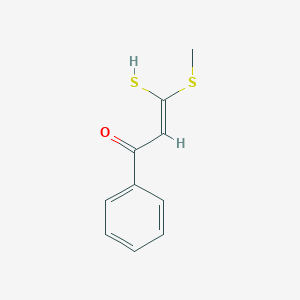
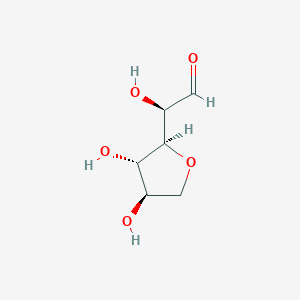
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
